O-Acetyl-L-Serin

Übersicht

Beschreibung

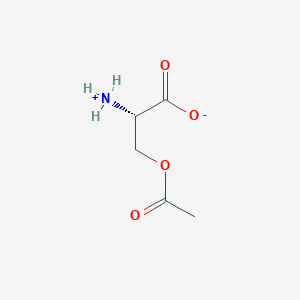

O-Acetyl-L-Serin ist eine α-Aminosäure mit der chemischen Formel HO₂CCH(NH₂)CH₂OC(O)CH₃. Es ist ein Zwischenprodukt bei der Biosynthese der gängigen Aminosäure Cystein in Bakterien und Pflanzen . Diese Verbindung wird durch die Acetylierung von Serin durch das Enzym Serin-Transacetylase biosynthetisiert . Das Enzym O-Acetylserin (Thiol)-Lyase wandelt diesen Ester unter Verwendung von Sulfidquellen in Cystein um und setzt Acetat frei .

Wissenschaftliche Forschungsanwendungen

O-Acetyl-L-Serin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Enzymkatalyse: Wird in Studien im Zusammenhang mit enzymkatalysierten Reaktionen und Proteinanalysen verwendet.

Nahrungsergänzungsmittel: Wird als Nahrungsergänzungsmittel in der Sport- und Trainingsernährung eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen über das Enzym O-Acetylserin (Thiol)-Lyase aus, das die Umwandlung von this compound in L-Cystein katalysiert, indem die β-Acetoxygruppe durch Bisulfid ersetzt wird . Diese Reaktion beinhaltet ein stabiles α-Aminoacrylat-Zwischenprodukt und folgt einem Ping-Pong-kinetischen Mechanismus .

Wirkmechanismus

Target of Action

O-acetyl-L-serine (OAS) is a key metabolite related to sulfur (S)-containing amino acids in plant metabolic networks . It primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) , which is involved in cysteine biosynthesis .

Mode of Action

OAS is biosynthesized by the acetylation of the amino acid serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts OAS into cysteine, releasing acetate .

Biochemical Pathways

OAS plays a crucial role in the biosynthesis of the common amino acid cysteine in bacteria and plants . In plants, cysteine, an S-containing amino acid, is synthesized from sulfide and OAS derived from serine . Methionine, another S-containing amino acid, is also closely related to serine metabolism because of its thiomethyl moiety . Its S atom is derived from cysteine and its methyl group from folates, which are involved in one-carbon metabolism with serine .

Pharmacokinetics

It is known that the metabolism of an organism is closely related to both its internal and external environments .

Result of Action

The result of OAS’s action is the production of cysteine, an essential amino acid. Cysteine plays a vital role in protein synthesis, detoxification, and diverse metabolic functions .

Action Environment

The action of OAS is influenced by both internal and external environments of an organism . For instance, in plants, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors .

Biochemische Analyse

Biochemical Properties

O-acetyl-L-serine is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . This compound interacts with the enzyme O-acetylserine (thiol)-lyase, which, using sulfide sources, converts this ester into cysteine, releasing acetate . This interaction is vital for the production of cysteine, an essential amino acid.

Cellular Effects

O-acetyl-L-serine plays a significant role in cellular processes. It is known to function as a signal molecule that regulates the expression of O-acetylserine gene clusters in response to environmental factors . This regulation impacts various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of O-acetyl-L-serine involves its conversion into cysteine. The enzyme serine O-acetyltransferase catalyzes the formation of O-acetyl-L-serine from acetyl-CoA and L-serine . Then, the enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts O-acetyl-L-serine into cysteine, releasing acetate .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of O-acetyl-L-serine in animal models. Related compounds such as L-serine have been studied, and their dosages generally support the safety of these compounds .

Metabolic Pathways

O-acetyl-L-serine is involved in the metabolic pathway for the synthesis of cysteine. It is synthesized from serine by the enzyme serine transacetylase . This process is part of the sulfur-containing amino acids metabolic network, which also involves other key metabolites like S-adenosylmethionine and homocysteine .

Subcellular Localization

The subcellular localization of O-acetyl-L-serine is not explicitly documented. Related enzymes such as serine O-acetyltransferase, which catalyzes the formation of O-acetyl-L-serine, have been found in different organelles. For instance, one isoform localizes in the cytosol, while others localize in chloroplasts and mitochondria

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

O-Acetyl-L-Serin kann durch chemische Methoden synthetisiert werden, indem Serin mit Essigsäureanhydrid umgesetzt wird . Die Reaktion beinhaltet typischerweise die Acetylierung der Hydroxylgruppe von Serin, was zur Bildung von this compound führt.

Industrielle Produktionsverfahren

Ein fermentatives Verfahren zur Herstellung von this compound beinhaltet die Kultivierung eines Mikroorganismusstamms, der im Vergleich zum Wildtyp eine erhöhte endogene Bildung und Efflux von this compound zeigt . Das Fermentationsmedium wird in einem pH-Bereich von 5,1 bis 6,5 gehalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

O-Acetyl-L-Serin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die β-Acetoxygruppe von this compound kann durch Bisulfid ersetzt werden, um L-Cystein und Acetat zu bilden.

Acetylierung: Die Acetylierung von Serin durch Serin-Transacetylase zur Bildung von this compound.

Gängige Reagenzien und Bedingungen

Essigsäureanhydrid: Wird zur Acetylierung von Serin zur Bildung von this compound verwendet.

Bisulfid: Wird in Substitutionsreaktionen verwendet, um this compound in L-Cystein umzuwandeln.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

O-Acetyl-L-Homoserin: Ein Zwischenprodukt bei der Biosynthese von Homocystein und Methionin.

L-Serin: Der Vorläufer von O-Acetyl-L-Serin, der an verschiedenen Stoffwechselwegen beteiligt ist.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner Rolle als Zwischenprodukt bei der Biosynthese von Cystein und seiner Beteiligung an Schwefelassimilationswegen in Bakterien und Pflanzen . Seine Fähigkeit, spezifische Substitutionsreaktionen zu durchlaufen, um L-Cystein zu bilden, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904718 | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5147-00-2, 25248-96-8 | |

| Record name | O-Acetyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-O-acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-acetyl-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.